Neburon

Description

Structure

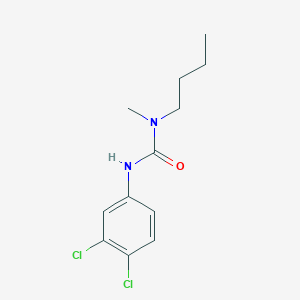

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(3,4-dichlorophenyl)-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-3-4-7-16(2)12(17)15-9-5-6-10(13)11(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGPUGMWYLICGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042200 | |

| Record name | Neburon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-37-3 | |

| Record name | Neburon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neburon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neburon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neburon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEBURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXN71654X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Inhibitory Effect of Neburon on the Photosystem II Electron Transport Chain

Abstract

Neburon is a urea-class herbicide that effectively controls a wide range of weeds by targeting the photosynthetic apparatus. Its primary mode of action is the potent and specific inhibition of the Photosystem II (PSII) electron transport chain. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its herbicidal effect. It details this compound's binding to the D1 protein, the subsequent blockage of electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), and the resulting downstream consequences, including the cessation of energy production and the induction of oxidative stress. This document summarizes key quantitative metrics of inhibition and provides detailed experimental protocols for studying these interactions, intended to serve as a comprehensive resource for researchers in plant science, herbicide development, and molecular biology.

The Photosystem II Electron Transport Chain

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to utilize light energy to oxidize water molecules, releasing molecular oxygen and protons, and to transfer the resulting electrons through a series of redox cofactors. This process is the initial step in converting light energy into chemical energy in the form of ATP and NADPH.[2]

The core of PSII's electron transport chain (ETC) involves the following key steps:

-

Light Absorption: The P680 reaction center chlorophyll (B73375) absorbs a photon, becoming excited (P680*).

-

Charge Separation: The excited P680* donates an electron to pheophytin (Pheo), the primary electron acceptor.

-

Electron Transfer to Q_A: The electron is rapidly transferred to a tightly bound plastoquinone (B1678516) molecule, Q_A.

-

Electron Transfer to Q_B: The electron is then transferred from the one-electron carrier Q_A to a loosely bound plastoquinone, Q_B.[3] After accepting two electrons and two protons, the fully reduced plastoquinol (PQH₂) dissociates from its binding site and enters the mobile plastoquinone pool, transferring electrons to the next complex in the chain, cytochrome b₆f.[3]

This electron flow is essential for generating the proton gradient that drives ATP synthesis. Any disruption of this chain can halt photosynthesis and lead to cell death.[4]

Caption: The linear electron flow within the Photosystem II complex.

Mechanism of Action of this compound

This compound, like other substituted urea (B33335) herbicides such as Diuron (DCMU), acts as a highly specific inhibitor of PSII.[2][5] Its efficacy stems from its ability to disrupt the electron transport chain at a critical juncture.

Binding to the D1 Protein Q_B Niche

The herbicidal activity of this compound is due to its high-affinity binding to the Q_B binding niche on the D1 protein, a core subunit of the PSII reaction center.[2] This binding is competitive with the native plastoquinone (PQ) molecule.[1] this compound's chemical structure allows it to fit into the hydrophobic pocket of the D1 protein, where it forms hydrogen bonds with key amino acid residues, such as His215 and Ser264, effectively displacing the PQ molecule that would normally occupy this site.[2][6]

Interruption of the Electron Transport Chain

By occupying the Q_B site, this compound physically blocks the transfer of electrons from the reduced primary quinone acceptor, Q_A⁻, to the secondary quinone acceptor, Q_B.[3] This creates a bottleneck in the electron flow. Although the initial light-driven charge separation at P680 can still occur, the electrons cannot proceed past Q_A.

The consequences of this blockage are severe:

-

Inhibition of ATP and NADPH Synthesis: The halted electron flow prevents the reduction of the plastoquinone pool, which in turn stops the pumping of protons across the thylakoid membrane and the subsequent generation of ATP and NADPH, the essential energy currencies for carbon fixation.[2]

-

Formation of Reactive Oxygen Species (ROS): The blockage leads to an over-reduced state of Q_A. The highly energetic charge-separated state (P680⁺Pheo⁻) is prolonged, increasing the probability of charge recombination. This recombination can lead to the formation of a triplet chlorophyll state (³P680*), which readily reacts with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂).[7] This and other ROS initiate lipid peroxidation, destroying membranes and leading to rapid cellular damage and death.[2][7]

Caption: this compound competitively binds to the Q_B site on the D1 protein.

Quantitative Assessment of PSII Inhibition

The potency of PSII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). These values represent the concentration of the inhibitor required to reduce PSII activity by 50%. While specific values for this compound can vary based on the species and experimental conditions, they are generally in the low micromolar to nanomolar range, similar to other potent urea-class herbicides.

| Herbicide Class | Compound Example | Organism/Preparation | IC₅₀ Value (µM) | Measurement Method |

| Urea | Diuron (DCMU) | Pea Thylakoids | 0.035 | DPIP Photoreduction |

| Urea | Diuron (DCMU) | Pea Thylakoids | 0.041 | Chlorophyll Fluorescence (1-Vj) |

| Triazine | Terbuthylazine | Pea Thylakoids | 0.052 | Chlorophyll Fluorescence (1-Vj) |

| Triazinone | Metribuzin | Pea Thylakoids | 0.048 | Chlorophyll Fluorescence (1-Vj) |

| Benzothiadiazinone | Bentazon | Pea Thylakoids | 1.16 | DPIP Photoreduction |

Data presented for Diuron and other PSII inhibitors are representative and sourced from studies on pea thylakoids.[6][8] this compound's inhibitory profile is expected to be comparable to that of Diuron.

Experimental Protocols for Analysis

Investigating the effects of this compound on PSII involves a suite of biophysical and biochemical techniques. Below are outlines of key experimental protocols.

Caption: A generalized workflow for assessing this compound's effect on PSII.

Isolation of Thylakoid Membranes

This protocol provides active, isolated thylakoids suitable for subsequent assays.

-

Homogenization: Harvest fresh leaves (e.g., spinach or pea) and homogenize them in ice-cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂) using a blender.

-

Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

-

Centrifugation: Centrifuge the filtrate at low speed (e.g., 3,000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.

-

Lysis: Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂) to osmotically shock the chloroplasts and release the thylakoids.

-

Washing: Centrifuge the lysate at a higher speed (e.g., 5,000 x g) for 10 minutes at 4°C. Discard the supernatant and wash the thylakoid pellet with a storage buffer.

-

Quantification: Resuspend the final pellet in a minimal volume of storage buffer. Determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration (e.g., 1-2 mg Chl/mL) and store on ice.

Chlorophyll a Fluorescence Induction (OJIP) Analysis

This non-invasive technique provides detailed information about the status of the PSII electron transport chain.[9][10]

-

Dark Adaptation: Thylakoid samples (or intact leaves) must be dark-adapted for at least 20-30 minutes prior to measurement to ensure all PSII reaction centers are in an open state.[9]

-

Sample Preparation: Dilute the thylakoid suspension to a low chlorophyll concentration (e.g., 10-15 µg Chl/mL) in the assay buffer containing the desired concentration of this compound.

-

Measurement: Use a fluorometer (e.g., a HandyPEA or PAM fluorometer) to apply a short, saturating pulse of light.[9][11] The instrument records the fluorescence emission over time, generating a polyphasic rise known as the OJIP transient.

-

Data Analysis: The blockage of electron flow from Q_A to Q_B by this compound causes a rapid rise to the maximum fluorescence (F_M), altering the shape of the OJIP curve. Parameters such as F_v/F_m (maximum quantum yield of PSII) and V_j (relative variable fluorescence at the J-step) are calculated to quantify the degree of inhibition.[8][12] The 1-V_j parameter is particularly sensitive for detecting inhibitors that block the Q_B site.[8][13]

Thermoluminescence Measurement

Thermoluminescence (TL) arises from the light-induced charge recombination in PSII, providing insights into the redox states of its components.[14]

-

Sample Preparation: Prepare dark-adapted thylakoid samples with and without this compound.

-

Excitation: Cool the sample to a low temperature (e.g., -10°C) and illuminate with a single, saturating flash of light to induce charge separation.

-

Heating and Detection: Warm the sample at a constant rate (e.g., 20°C/min) in the dark. A photomultiplier tube detects the light emitted as charge pairs recombine at specific temperatures.

-

Analysis: In untreated samples, recombination of the S₂/S₃Q_B⁻ state produces the "B-band" around 25-30°C. In the presence of this compound, electron transfer to Q_B is blocked. This leads to the disappearance of the B-band and the appearance of a prominent "Q-band" at a lower temperature (around 5-10°C), which results from the recombination of the S₂Q_A⁻ pair.[14] This shift is a definitive signature of Q_B site inhibition.

Conclusion

This compound is a potent herbicide that functions by directly targeting and inhibiting the Photosystem II electron transport chain. Its mechanism involves competitive binding to the Q_B plastoquinone-binding site on the D1 protein, which halts electron flow, prevents the formation of chemical energy, and triggers the production of destructive reactive oxygen species. The detailed experimental protocols and quantitative data frameworks presented here provide a robust basis for the continued study and characterization of this compound and other PSII-inhibiting compounds, aiding in the development of more effective herbicides and the understanding of photosynthetic regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]

- 3. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herbicide-induced oxidative stress in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 13. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of Neburon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Neburon, a substituted urea (B33335) herbicide. The information is curated for research and development purposes, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes.

Core Physicochemical Data

This compound (IUPAC name: 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a solid, off-white crystalline compound.[1] Its fundamental physicochemical properties are summarized in the tables below, providing a foundation for understanding its environmental fate, biological activity, and for developing analytical methods.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆Cl₂N₂O | |

| Molecular Weight | 275.17 g/mol | |

| CAS Number | 555-37-3 | |

| Appearance | Crystalline solid, Off-white | [1] |

| Melting Point | 101.5-103 °C | |

| Boiling Point | 417.3 ± 45.0 °C (Predicted) | |

| Density | 1.3192 g/cm³ (Rough Estimate) |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Water Solubility | 4.8 mg/L | 24 | |

| logP (Octanol-Water Partition Coefficient) | 3.8 | Not Specified | [2] |

| Vapor Pressure | 1.01E-06 mm Hg | 25 | [3] |

| Henry's Law Constant | 1.25E-09 atm-m³/mole | 25 | [3] |

Table 3: Acid-Base Properties of this compound

| Property | Value | Reference(s) |

| pKa | 13.55 ± 0.70 (Predicted) |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point of this compound is determined using the capillary method.

Methodology:

-

A small, finely powdered sample of dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 3 mm.

-

The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated metal block or a Thiele tube with a suitable liquid bath).

-

The temperature is raised at a rate of approximately 3°C per minute until it is about 10°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperatures at which the substance first begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (Adapted from OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 24°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The experiment is repeated to ensure reproducibility.

Partition Coefficient (logP) Determination (Adapted from OECD Guideline 107)

The shake-flask method is commonly used to determine the n-octanol/water partition coefficient.

Methodology:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A known amount of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.

-

A measured volume of this solution is placed in a separatory funnel with a measured volume of the other (immiscible) phase.

-

The funnel is shaken until equilibrium is reached (e.g., for several hours).

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC or GC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action and Degradation Pathways

Inhibition of Photosystem II

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII). It acts by blocking the electron transport chain, a critical process for energy conversion in plants.

Signaling Pathway: this compound binds to the D1 protein, a key component of the PSII reaction center in the thylakoid membranes of chloroplasts.[4][5] This binding event physically obstructs the binding site of plastoquinone (B1678516) (PQ), the mobile electron carrier.[6] By preventing the reduction of plastoquinone, this compound effectively halts the flow of electrons from PSII, leading to a buildup of high-energy electrons and the generation of reactive oxygen species (ROS). This oxidative stress ultimately causes cellular damage and plant death.

Mechanism of Photosystem II Inhibition by this compound

Experimental Workflow for Analyzing this compound Residues

The analysis of this compound residues in environmental samples like soil and water typically involves extraction followed by chromatographic analysis.

Workflow:

-

Sample Collection: Representative samples of soil or water are collected from the area of interest.

-

Extraction: this compound is extracted from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol). Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analyte and remove interfering substances.

-

Analysis: The extract is then analyzed using either High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] These techniques separate this compound from other compounds in the extract and provide quantitative data on its concentration.

-

Data Interpretation: The results are compared to calibration standards to determine the concentration of this compound in the original sample.

Analytical Workflow for this compound Residue Analysis

Microbial Degradation Pathway

In the environment, this compound is subject to microbial degradation, which is a key process in its dissipation from soil and water. The degradation of phenylurea herbicides like this compound typically proceeds through a series of enzymatic reactions.

Degradation Steps: The primary degradation pathway involves the stepwise N-dealkylation of the urea side chain. This is followed by hydrolysis of the urea linkage to yield 3,4-dichloroaniline. This aniline (B41778) derivative can then undergo further degradation through ring hydroxylation and eventual ring cleavage by soil microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. academicjournals.org [academicjournals.org]

- 6. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Neburon: A Technical Guide to a Selective Pre-Emergence Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon, a substituted urea (B33335) herbicide, serves as a selective pre-emergence agent for the control of certain annual grasses and broadleaf weeds. Its primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), a critical process in plant energy metabolism. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols for efficacy and mechanistic studies are presented, alongside quantitative data summarized for comparative analysis. Visual representations of its molecular signaling pathway and typical experimental workflows are provided to facilitate a comprehensive understanding for research and development applications.

Chemical and Physical Properties

This compound [1-butyl-3-(3,4-dichlorophenyl)-1-methylurea] is a crystalline solid with low water solubility, a key characteristic for a pre-emergence herbicide intended to remain in the upper soil layers.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea | [3] |

| CAS Number | 555-37-3 | [3] |

| Molecular Formula | C₁₂H₁₆Cl₂N₂O | [4] |

| Molecular Weight | 275.17 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 101.5-103 °C | [5] |

| Boiling Point | 417.3 °C at 760 mmHg | [5] |

| Water Solubility | 4.8 mg/L (48 ppm) at 24-25 °C | [2] |

| Vapor Pressure | 6 x 10⁻⁸ mmHg at 25 °C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 4.33 | [5] |

Mechanism of Action: Photosystem II Inhibition

This compound exerts its herbicidal activity by disrupting photosynthesis.[7] Specifically, it functions as a Photosystem II (PSII) inhibitor, a common mode of action for urea-based herbicides.[7] It is absorbed through the roots of emerging seedlings and translocated to the chloroplasts, the site of photosynthesis.[7]

Within the chloroplast, this compound binds to the D1 quinone-binding protein in the PSII complex. This binding event blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, plastoquinone (B1678516) (QB). The blockage of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation, ultimately leading to plant starvation and death. The disruption also leads to the formation of reactive oxygen species, causing rapid cellular damage.

Efficacy and Selectivity

This compound is effective against a range of annual grasses and broadleaf weeds. Its selectivity is primarily based on differential metabolism and placement in the soil. Tolerant crops are typically able to metabolize this compound into non-phytotoxic compounds more rapidly than susceptible weed species. Furthermore, its low water solubility keeps it concentrated in the top layer of soil where many weeds germinate, while deeper-rooted crops can grow with minimal exposure.

Toxicological Summary

This compound exhibits low acute oral toxicity in mammals.[1] However, it is classified as harmful if swallowed.[3][8] The following table summarizes key toxicological data.

| Endpoint | Organism | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | >11,000 mg/kg | |

| Acute Intravenous LD₅₀ | Mouse | 180 mg/kg | [1] |

| Algae Acute EC₅₀ | Freshwater Algae | 0.039 mg/L (growth rate) | [7] |

| GHS Classification | - | Warning: Harmful if swallowed (H302) | [2][3] |

Environmental Fate

The environmental persistence and behavior of this compound are influenced by soil type, microbial activity, and sunlight.

-

Soil: this compound is primarily degraded in the soil by microbial action.[1] The degradation process involves dealkylation of the terminal nitrogen and ring hydroxylation.[1] Its residual activity in soil is typically limited to 3 to 4 months.[1] Due to its low water solubility and high soil adsorption coefficient, it has a low potential for leaching into groundwater.[6]

-

Photodegradation: When exposed to sunlight on the soil surface, this compound can undergo photolysis, with a reported half-life of 5 days.[6]

-

Hydrolysis: The herbicide is stable under normal environmental conditions but will hydrolyze under basic conditions.[1]

Experimental Protocols

Protocol for Pre-Emergence Herbicide Efficacy Testing

This protocol outlines a general procedure for evaluating the pre-emergence efficacy of this compound in a greenhouse or controlled environment setting.

1. Soil Preparation and Potting:

- Use a standardized soil mix (e.g., sandy loam or loam) with known organic matter content and pH.

- Fill pots or trays (e.g., 10 cm x 10 cm) with the soil, ensuring consistent compaction.

2. Seeding:

- Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a tolerant crop species at a uniform, shallow depth (e.g., 1-2 cm).

- Include a susceptible population as a positive control for treatment efficacy.[9]

3. Herbicide Application:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with water to create a series of application rates. Include a non-ionic surfactant if required by the formulation.

- Apply the herbicide solution evenly to the soil surface using a calibrated laboratory sprayer that simulates field application.[10] Application should occur after seeding but before weed or crop emergence (PRE).[10]

- Include an untreated control and a vehicle control (sprayed with solvent/water mixture without this compound).

4. Incubation and Growth:

- Move the treated pots to a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

- Water the pots as needed, typically with overhead irrigation to simulate rainfall for herbicide activation.[11]

5. Assessment:

- At a predetermined time point (e.g., 14-21 days after treatment), assess the efficacy.

- Visual assessment: Rate weed control on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.

- Quantitative assessment: Count the number of surviving plants and measure the shoot fresh or dry weight.[9]

- Express results as a percentage of the untreated control.

A[label="1. Soil Preparation\n& Potting"];

B[label="2. Seed Planting\n(Weeds & Crop)"];

C [label="3. Pre-Emergence Application\n(this compound at various rates)"];

D [label="4. Incubation\n(Controlled Environment)"];

E [label="5. Data Collection\n(Visual Rating, Plant Count, Biomass)"];

F [label="6. Analysis\n(Dose-Response Curve, ED50)"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

}

Protocol for Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This protocol measures the effect of this compound on PSII activity by analyzing changes in chlorophyll (B73375) fluorescence, a sensitive indicator of photosynthetic electron transport.

1. Plant Material:

- Grow a susceptible plant species (e.g., Pisum sativum or Spinacia oleracea) under controlled light and temperature conditions.

2. Thylakoid Membrane Isolation:

- Harvest fresh leaf tissue and homogenize in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like HEPES-KOH).

- Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.

- Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

- Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoid membranes.

- Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer and determine the chlorophyll concentration spectrophotometrically.

3. Herbicide Treatment:

- Dilute the thylakoid suspension to a standardized chlorophyll concentration.

- Add varying concentrations of this compound (dissolved in a carrier solvent like DMSO or ethanol) to the thylakoid samples. Include a control with only the carrier solvent.

- Incubate the samples in the dark for a short period (e.g., 5-10 minutes) to allow for herbicide binding.

4. Fluorescence Measurement:

- Use a pulse-amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence.

- Dark-adapt the samples before measurement.

- Measure the variable fluorescence (Fv/Fm), which represents the maximum quantum efficiency of PSII. A decrease in Fv/Fm indicates inhibition of PSII.

- Alternatively, measure the fluorescence induction kinetics (Kautsky curve) to observe changes in the different fluorescence levels (O, J, I, P), which reflect the redox state of the electron acceptors in PSII.

5. Data Analysis:

- Plot the fluorescence parameter (e.g., Fv/Fm or percent inhibition) against the logarithm of the this compound concentration.

- Calculate the IC₅₀ value, which is the concentration of this compound required to cause 50% inhibition of PSII activity.

Conclusion

This compound remains a relevant compound for researchers studying urea-based herbicides and the mechanisms of photosynthesis inhibition. Its well-defined mode of action, coupled with its physical properties that favor pre-emergence application, provides a clear case study in herbicide design. The protocols and data presented in this guide offer a technical foundation for further investigation into its biological activity, environmental interactions, and potential applications in the development of novel weed management strategies.

References

- 1. This compound | 555-37-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C12H16Cl2N2O | CID 11145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. piat.org.nz [piat.org.nz]

- 7. This compound [sitem.herts.ac.uk]

- 8. hpc-standards.com [hpc-standards.com]

- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. grdc.com.au [grdc.com.au]

The Role of Neburon as a Plant Growth Regulator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon, a phenylurea herbicide, primarily functions as a potent inhibitor of photosynthesis in target plant species. While not a plant growth promoter, its role as a regulator of plant development is significant, albeit through inhibitory mechanisms. This technical guide provides a comprehensive overview of this compound's mode of action, its quantifiable effects on plant growth, and the underlying signaling pathways it disrupts. Due to the limited availability of specific quantitative data for this compound, this guide incorporates representative data from the closely related and extensively studied phenylurea herbicide, Diuron, to illustrate dose-dependent effects. Detailed experimental protocols for assessing the impact of such compounds are also provided, alongside visualizations of key molecular pathways and experimental workflows.

Introduction

This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a selective, systemic herbicide absorbed primarily by the roots of plants. Its primary application is in the pre-emergence control of annual grasses and broadleaf weeds in various agricultural and horticultural settings. The regulatory action of this compound on plant growth stems from its ability to interfere with a fundamental metabolic process: photosynthesis. By disrupting the photosynthetic electron transport chain, this compound effectively halts the plant's ability to produce energy, leading to growth inhibition and eventual death. Understanding the precise mechanisms and quantitative effects of this compound is crucial for its effective and safe use, as well as for the development of new herbicidal compounds and strategies to mitigate weed resistance.

Mechanism of Action

The primary molecular target of this compound is the D1 protein, a core component of Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. This compound acts as a competitive inhibitor at the QB binding site on the D1 protein. This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By binding to the QB site, this compound physically blocks the binding of plastoquinone, thereby interrupting the photosynthetic electron transport chain.

The inhibition of electron flow from the primary quinone acceptor (QA) to QB has two major consequences:

-

Cessation of ATP and NADPH Production: The blockage of electron transport halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle. This starves the plant of the essential building blocks for growth and development.

-

Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to an over-reduction of the photosynthetic apparatus and the formation of highly reactive molecules, particularly triplet chlorophyll (B73375) and singlet oxygen (1O2). These ROS initiate a cascade of oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage, chlorophyll bleaching (chlorosis), and ultimately, cell death (necrosis).

Caption: Mechanism of this compound's inhibitory action on Photosystem II.

Signaling Pathways Disrupted by this compound

The primary signaling event initiated by this compound is the disruption of the photosynthetic electron transport chain. This event triggers a cascade of downstream signaling responses, primarily mediated by the production of reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Signaling

The blockage of electron flow in Photosystem II leads to the rapid accumulation of ROS, such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−), which are subsequently converted to hydrogen peroxide (H2O2). While highly damaging at high concentrations, at lower levels, these ROS molecules act as signaling messengers, initiating a stress response within the plant.

Key aspects of ROS signaling induced by PSII inhibition include:

-

Activation of Defense Genes: ROS can act as second messengers to activate transcription factors, leading to the upregulation of genes involved in stress responses, such as those encoding antioxidant enzymes (e.g., superoxide dismutase, catalase, ascorbate (B8700270) peroxidase), heat shock proteins, and enzymes involved in the biosynthesis of protective secondary metabolites.

-

Programmed Cell Death (PCD): Prolonged or high levels of ROS can trigger PCD, a genetically controlled process that leads to the dismantling of the cell. This is a key factor in the development of necrotic lesions observed in herbicide-treated plants.

-

Hormonal Crosstalk: ROS signaling pathways are intricately linked with the signaling networks of plant hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene. The accumulation of ROS can modulate the synthesis and signaling of these hormones, which in turn regulate a wide range of defense and developmental processes.

Caption: Downstream signaling pathways initiated by this compound-induced ROS.

Quantitative Effects on Plant Growth

The application of this compound results in a dose-dependent inhibition of various plant growth parameters. Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for the closely related phenylurea herbicide, Diuron, which shares the same mode of action. This data illustrates the expected inhibitory effects of this compound on plant growth.

Effects on Seed Germination and Seedling Vigor

Table 1: Representative Dose-Response of Diuron on Seed Germination and Seedling Vigor of Wheat (Triticum aestivum)

| Diuron Concentration (mg/L) | Germination (%) | Germination Speed | Seedling Vigor Index |

| 0 (Control) | 98 ± 2.1 | 15.6 ± 1.2 | 2850 ± 150 |

| 0.1 | 95 ± 3.5 | 14.2 ± 1.5 | 2200 ± 210 |

| 0.5 | 82 ± 4.2 | 11.5 ± 1.8 | 1540 ± 180 |

| 1.0 | 65 ± 5.1 | 8.1 ± 2.0 | 850 ± 120 |

| 5.0 | 20 ± 6.8 | 3.2 ± 1.5 | 150 ± 50 |

| 10.0 | 5 ± 2.5 | 1.1 ± 0.8 | 25 ± 15 |

Data is hypothetical and for illustrative purposes, based on typical dose-response curves for phenylurea herbicides.

Effects on Root and Shoot Growth

Table 2: Representative Dose-Response of Diuron on Root and Shoot Elongation of Ryegrass (Lolium perenne) after 14 days

| Diuron Concentration (mg/L) | Root Length (cm) | Shoot Length (cm) |

| 0 (Control) | 8.5 ± 0.8 | 12.2 ± 1.1 |

| 0.05 | 7.2 ± 0.9 | 10.8 ± 1.3 |

| 0.1 | 5.1 ± 1.1 | 8.5 ± 1.5 |

| 0.5 | 2.3 ± 0.7 | 4.1 ± 1.0 |

| 1.0 | 0.8 ± 0.4 | 1.5 ± 0.6 |

| 2.0 | < 0.2 | < 0.5 |

Data is hypothetical and for illustrative purposes, based on typical dose-response curves for phenylurea herbicides.

Effects on Plant Biomass

Table 3: Representative Dose-Response of Diuron on Fresh and Dry Weight of Broadleaf Weed (Amaranthus retroflexus) after 21 days

| Diuron Concentration (mg/kg soil) | Fresh Weight (g) | Dry Weight (g) |

| 0 (Control) | 5.8 ± 0.6 | 0.62 ± 0.07 |

| 0.1 | 4.2 ± 0.5 | 0.45 ± 0.06 |

| 0.5 | 2.1 ± 0.4 | 0.23 ± 0.04 |

| 1.0 | 0.9 ± 0.2 | 0.10 ± 0.02 |

| 2.0 | 0.2 ± 0.1 | 0.02 ± 0.01 |

| 5.0 | < 0.05 | < 0.005 |

Data is hypothetical and for illustrative purposes, based on typical dose-response curves for phenylurea herbicides.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the plant growth regulatory (inhibitory) effects of this compound.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To determine the effect of a range of this compound concentrations on the germination and early seedling growth of a target plant species.

Materials:

-

This compound stock solution (analytical grade)

-

Sterile distilled water

-

Petri dishes (9 cm diameter) with sterile filter paper

-

Seeds of the target plant species (e.g., Triticum aestivum, Lolium perenne)

-

Growth chamber with controlled temperature and light/dark cycle

-

Forceps

Procedure:

-

Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mg/L) by diluting the stock solution with sterile distilled water.

-

Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

-

Plating: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective this compound test solution or sterile water (control) to each dish.

-

Sowing: Arrange 25-50 seeds (depending on seed size) evenly on the filter paper in each Petri dish using sterile forceps.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

Data Collection:

-

Germination Count: Count the number of germinated seeds (radicle emergence > 2 mm) daily for 7-14 days.

-

Germination Speed: Calculate the germination speed using an appropriate index (e.g., Timson's index).

-

Root and Shoot Length: At the end of the experiment, measure the root and shoot length of a representative sample of seedlings from each dish.

-

Seedling Vigor Index: Calculate the seedling vigor index as: (mean root length + mean shoot length) x germination percentage.

-

-

Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 2: Whole Plant Dose-Response Assay (Pot Study)

Objective: To evaluate the dose-dependent effect of soil-applied this compound on the growth and biomass of a target plant species.

Materials:

-

This compound formulation

-

Pots (e.g., 10 cm diameter)

-

Potting medium (e.g., a mixture of soil, sand, and peat)

-

Seeds or seedlings of the target plant species

-

Greenhouse with controlled environmental conditions

-

Balance for weighing biomass

Procedure:

-

Soil Treatment: Prepare a series of this compound concentrations in the soil (e.g., 0, 0.1, 0.5, 1, 2, 5 mg/kg soil). This can be achieved by spraying the calculated amount of this compound solution onto a known weight of soil and mixing thoroughly.

-

Potting: Fill the pots with the treated or control soil.

-

Sowing/Transplanting: Sow a predetermined number of seeds or transplant uniform seedlings into each pot.

-

Growth Conditions: Place the pots in a greenhouse under optimal growth conditions for the chosen plant species (e.g., temperature, light, humidity). Water the plants as needed, avoiding leaching.

-

Data Collection (after a set growth period, e.g., 21-28 days):

-

Visual Injury Assessment: Score the plants for visual signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0-100%.

-

Plant Height: Measure the height of the main shoot.

-

Biomass Determination: Carefully remove the plants from the soil, wash the roots, and separate the shoots and roots.

-

Fresh Weight: Weigh the fresh shoots and roots immediately.

-

Dry Weight: Dry the shoots and roots in an oven at 70°C until a constant weight is achieved, then record the dry weight.

-

-

-

Statistical Analysis: Analyze the data using regression analysis to determine the dose-response relationship and calculate parameters such as the GR50 (the concentration of herbicide that causes a 50% reduction in plant growth).

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

This compound's role as a plant growth regulator is unequivocally inhibitory, stemming from its potent and specific disruption of Photosystem II. By blocking the photosynthetic electron transport chain, this compound not only deprives the plant of essential energy but also triggers a cascade of oxidative stress and downstream signaling events that ultimately lead to cellular demise. While specific quantitative data for this compound remains less accessible in the public domain, the representative data from the analogous herbicide Diuron provides a clear illustration of its dose-dependent negative impact on germination, growth, and biomass accumulation. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and other PSII-inhibiting herbicides. A deeper understanding of the intricate signaling networks activated by such compounds will be pivotal for developing more effective weed management strategies and for designing next-generation herbicides with improved selectivity and environmental profiles.

Neburon's Mechanism of Photosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neburon is a phenylurea herbicide that effectively controls weeds by inhibiting photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). This compound competitively binds to the QB binding site on the D1 protein of the PSII reaction center, thereby displacing the native electron acceptor, plastoquinone (B1678516).[1][2][3][4] This blockage halts the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), leading to a cessation of CO2 fixation and the production of ATP and NADPH necessary for plant growth.[5][6] The subsequent buildup of highly reactive molecules causes lipid and protein membrane destruction, resulting in cellular leakage and rapid plant death.[5][7] This guide provides an in-depth technical overview of this compound's mode of action, including quantitative data on its inhibitory effects and detailed experimental protocols for its study.

Molecular Mechanism of Action

The photosynthetic electron transport chain, located in the thylakoid membranes of chloroplasts, is the primary target of this compound.[1][7]

2.1 Binding to the D1 Protein of Photosystem II

This compound, as a urea-class herbicide, specifically targets the D1 protein, a core component of the PSII reaction center.[1][2][3] It competitively inhibits the binding of plastoquinone (PQ) at the QB site.[2] The higher binding affinity of this compound for this site compared to plastoquinone effectively blocks the electron flow from QA to QB.[2][3] This inhibitory action is due to the formation of hydrogen bonds with amino acid residues within the QB binding pocket, such as His215.[1][4]

2.2 Interruption of the Electron Transport Chain

The binding of this compound to the D1 protein physically obstructs the docking of plastoquinone, the mobile electron carrier that shuttles electrons from PSII to the cytochrome b6f complex.[3][8][9] This interruption leads to an accumulation of reduced QA and prevents the re-oxidation of the primary electron donor of PSII, P680. Consequently, the entire linear electron flow is halted.

2.3 Downstream Effects and Phytotoxicity

The blockage of electron transport has several critical downstream effects:

-

Cessation of ATP and NADPH Production: The lack of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Similarly, the reduction of NADP+ to NADPH at Photosystem I ceases.[6]

-

Formation of Reactive Oxygen Species (ROS): The highly energized state of the blocked PSII reaction center leads to the formation of triplet chlorophyll (B73375) and subsequently singlet oxygen, a highly damaging reactive oxygen species.[10]

-

Oxidative Damage: ROS cause rapid peroxidation of lipids in the thylakoid membranes and degradation of proteins, including the D1 protein itself.[5][7] This leads to a loss of membrane integrity, cellular leakage, and ultimately, cell death, manifesting as chlorosis and necrosis of the plant tissue.[5][11]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of herbicides like this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound can vary depending on the plant species and experimental conditions, phenylurea herbicides are known for their high efficacy. For comparison, the related urea (B33335) herbicide Diuron has an IC50 value of 1.9 µmol/L for the inhibition of photosynthetic electron transport in spinach chloroplasts.[12]

| Parameter | Description | Typical Value Range for Phenylurea Herbicides | Reference Compound (Diuron) |

| IC50 | The concentration of the inhibitor required to reduce the rate of a biological process by 50%. In this context, it refers to the inhibition of photosynthetic electron transport. | Low micromolar (µM) to nanomolar (nM) range. | 1.9 µmol/L[12] |

Experimental Protocols

The study of this compound's mode of action involves several key experimental techniques.

4.1 Isolation of Thylakoid Membranes

This protocol is fundamental for in vitro studies of photosynthetic electron transport and herbicide binding.

-

Objective: To isolate functionally active thylakoid membranes from plant tissue.

-

Materials:

-

Procedure:

-

Filter the homogenate through miracloth to remove large debris.[13]

-

Centrifuge the filtrate at low speed (e.g., 1500 x g for 10 min) to pellet the chloroplasts.[1]

-

Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at a higher speed (e.g., 3000 x g for 10 min) to pellet the thylakoid membranes.[1]

-

Wash the thylakoid pellet with wash buffer to remove stromal contaminants.[1]

-

Resuspend the final thylakoid pellet in a suitable buffer for subsequent assays.

-

Determine the chlorophyll concentration spectrophotometrically.[13]

4.2 Measurement of Photosynthetic Electron Transport (Hill Reaction)

-

Objective: To measure the rate of electron transport in isolated thylakoids and assess the inhibitory effect of this compound.

-

Principle: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is used to measure the rate of electron flow from water to a point after PSII. The reduction of DCPIP is monitored as a decrease in absorbance.[1]

-

Procedure:

-

Prepare a reaction mixture containing isolated thylakoids, buffer, and DCPIP.

-

Add varying concentrations of this compound to different reaction tubes.

-

Expose the samples to a light source to initiate photosynthesis.

-

Measure the change in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Calculate the rate of electron transport and determine the IC50 value for this compound.

-

4.3 Chlorophyll a Fluorescence Measurement

-

Objective: To non-invasively assess the effect of this compound on the efficiency of Photosystem II photochemistry.[14][15]

-

Principle: Changes in chlorophyll fluorescence emission provide information about the redox state of QA. When electron transport is blocked by this compound, QA becomes and remains reduced, leading to an increase in the initial fluorescence (F0) and a rapid rise to the maximum fluorescence (Fm), altering the polyphasic fluorescence transient (OJIP curve).[1][14]

-

Procedure:

-

Treat whole plants or detached leaves with different concentrations of this compound.

-

Dark-adapt the samples for a minimum of 30 minutes.[14]

-

Use a modulated fluorometer to measure the chlorophyll fluorescence induction curve.[1][15]

-

A saturating pulse of light is applied to measure the maximum fluorescence (Fm).

-

Analyze parameters such as the maximum quantum yield of PSII (Fv/Fm = (Fm - F0)/F0) and the shape of the OJIP transient to quantify the inhibitory effect of this compound.[14][16]

-

Visualizations

5.1 Signaling Pathway of this compound's Inhibition

Caption: this compound competitively binds to the QB site on the D1 protein, blocking electron flow.

5.2 Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of this compound using a Hill reaction assay.

5.3 Logical Relationship of this compound's Effects

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]

- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. wssa.net [wssa.net]

- 7. researchgate.net [researchgate.net]

- 8. The reduction of plastocyanin by plastoquinol-1 in the presence of chloroplasts. A dark electron transfer reaction involving components between the two photosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis of plastoquinone reduction in plant cytochrome b6f - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 11. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. agrisera.com [agrisera.com]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

In-depth Technical Guide: Neburon Uptake and Translocation Mechanisms in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon is a selective, systemic herbicide belonging to the phenylurea class. It is primarily absorbed by the roots of plants and acts by inhibiting photosynthesis. Understanding the mechanisms of its uptake, translocation, and metabolism within plants is crucial for optimizing its efficacy, developing new herbicidal compounds, and assessing its environmental impact. This technical guide provides a comprehensive overview of the current knowledge on these processes, with a focus on quantitative data, experimental methodologies, and the underlying physiological and biochemical pathways.

Physicochemical Properties of this compound

A thorough understanding of a herbicide's physicochemical properties is fundamental to predicting its behavior in the environment and its interaction with biological systems. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆Cl₂N₂O | [1][2] |

| Molecular Weight | 275.17 g/mol | [1][2] |

| Water Solubility | 4.8 mg/L at 20-25°C | [1][2] |

| Melting Point | 101.5-103 °C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 3.6 | [1] |

This compound Uptake by Plants

The primary route of this compound entry into plants is through the root system from the soil solution. The low water solubility and moderate lipophilicity (indicated by the LogP value) of this compound influence its availability and absorption by plant roots.

Factors Influencing Uptake

The uptake of this compound by plants is a complex process influenced by a combination of abiotic and biotic factors.

Abiotic Factors:

-

Soil Properties: Soil texture, organic matter content, and pH can significantly affect the bioavailability of this compound. Soils with high organic matter or clay content may adsorb this compound, reducing its concentration in the soil solution and thus its availability for plant uptake.

-

Temperature: Temperature can influence the rate of metabolic processes in the plant, including membrane permeability and transport, which can in turn affect the rate of this compound uptake.

-

Water Availability: As a soil-applied herbicide, adequate soil moisture is necessary to dissolve this compound and make it available for root absorption.

Biotic Factors:

-

Plant Species: Different plant species exhibit varying capacities for herbicide uptake due to differences in root morphology, membrane composition, and the presence of specific transporters.

-

Plant Age and Developmental Stage: The physiological state of the plant, including its age and growth stage, can influence the rate of this compound uptake. Younger, more actively growing plants with rapidly developing root systems may exhibit higher uptake rates.

Due to a lack of specific quantitative studies on this compound uptake rates under varying conditions, researchers are encouraged to conduct experiments to determine these parameters for their specific plant species and environmental conditions of interest.

This compound Translocation in Plants

Once absorbed by the roots, this compound is transported to the shoots, where it exerts its primary herbicidal effect. The primary pathway for the long-distance transport of water and dissolved nutrients from the roots to the rest of the plant is the xylem.

Xylem and Phloem Mobility

Based on its physicochemical properties and mode of action, this compound is expected to be primarily mobile in the xylem. Following uptake by the roots, it would enter the transpiration stream and be carried upwards to the leaves. There is currently limited specific information available in the scientific literature regarding the extent of this compound's mobility in the phloem. Phloem mobility is essential for a herbicide to be translocated to growing points and storage organs. The lack of significant phloem transport would suggest that this compound's activity is largely confined to tissues that are actively transpiring.

dot

Caption: Proposed pathway for this compound uptake and translocation in plants.

This compound Metabolism in Plants

The detoxification of herbicides through metabolic processes is a key determinant of plant tolerance. The metabolism of phenylurea herbicides in plants generally proceeds through three phases:

-

Phase I: Transformation: The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases.

-

Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules like sugars (e.g., glucose) or amino acids (e.g., glutathione). This process increases the water solubility of the compound and reduces its toxicity.

-

Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in the vacuole or apoplast, effectively removing them from sites of metabolic activity.

While the general principles of herbicide metabolism are understood, the specific metabolic pathway of this compound in plants, including the enzymes involved and the resulting degradation products, has not been extensively documented in the available scientific literature. Research in this area is needed to fully understand the mechanisms of selectivity and resistance to this compound.

dot

Caption: General scheme of herbicide metabolism in plants.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of this compound's behavior in plants. The following outlines key methodologies that can be adapted for this purpose.

Plant Culture and Treatment

-

Plant Material: Select the plant species of interest and grow from seed or propagate vegetatively under controlled environmental conditions (e.g., growth chamber or greenhouse).

-

Growth Medium: Use a well-defined growth medium such as hydroponics, sand culture, or a standardized soil mix to ensure reproducibility.

-

Herbicide Application: Apply this compound to the growth medium at a range of concentrations relevant to field application rates. For uptake and translocation studies, the use of radiolabeled this compound (e.g., ¹⁴C-Neburon) is highly recommended.

Quantification of this compound and its Metabolites

Sample Preparation:

-

Harvest plant tissues (roots, stems, leaves) at specified time points after treatment.

-

Thoroughly wash the tissues to remove any external herbicide residues.

-

Record the fresh and dry weight of the tissues.

-

Homogenize the plant material in a suitable solvent (e.g., acetonitrile, methanol).

Extraction:

-

Employ a validated extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for the efficient extraction of this compound and its potential metabolites from the complex plant matrix.

Analysis:

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is the preferred analytical technique for the sensitive and selective quantification of this compound and its metabolites.

-

Liquid Scintillation Counting (LSC): If using radiolabeled this compound, LSC can be used to quantify the total amount of radioactivity in different plant tissues, providing a measure of uptake and translocation.

dot

Caption: General experimental workflow for studying this compound in plants.

Conclusion and Future Research Directions

While the basic mode of action of this compound as a photosynthesis inhibitor is established, this technical guide highlights significant gaps in our understanding of its uptake, translocation, and metabolism in plants. The lack of publicly available, in-depth studies on these aspects of this compound necessitates further research. Future studies should focus on:

-

Quantitative Uptake Studies: Determining the uptake kinetics of this compound in a variety of crop and weed species under different environmental conditions.

-

Translocation Pathway Elucidation: Utilizing techniques such as radiolabeling and whole-plant autoradiography to definitively determine the extent of xylem and phloem mobility of this compound.

-

Metabolic Pathway Identification: Identifying the specific metabolic degradation products of this compound in plants and the enzymes responsible for their formation. This will be crucial for understanding the basis of crop selectivity and weed resistance.

Addressing these research questions will not only enhance our fundamental knowledge of herbicide-plant interactions but also provide a solid foundation for the development of more effective and environmentally sustainable weed management strategies.

References

Unraveling the Herbicidal Efficacy of Neburon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon, a substituted urea (B33335) herbicide, has been a tool in selective weed management for decades. As a pre-emergence herbicide, it targets a range of annual grasses and broad-leaved weeds, offering control in various agricultural and ornamental settings.[1] This technical guide delves into the core aspects of this compound's herbicidal spectrum, its mechanism of action, and the experimental protocols necessary for its evaluation. All quantitative data is presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its role as a potent inhibitor of photosynthesis at Photosystem II (PSII).[1] It disrupts the normal electron flow in the chloroplasts of susceptible plants. Specifically, this compound binds to the D1 protein within the PSII complex, a critical component of the electron transport chain. This binding action blocks the transfer of electrons to plastoquinone, effectively halting the photosynthetic process. The interruption of electron transport leads to a cascade of events, including the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in cell death and the visible symptoms of chlorosis and necrosis.[2]

Herbicidal Spectrum of this compound

| Target Weed Species | Common Name | Application Rate | Weed Control Efficacy (%) | Reference |

| Poa annua | Annual Bluegrass | - | Data not available | - |

| Stellaria media | Chickweed | - | Data not available | - |

| Chenopodium album | Lambsquarters | - | Data not available | - |

| Digitaria sanguinalis | Large Crabgrass | - | Data not available | [3] |

Note: The table above is a template for summarizing quantitative efficacy data. Specific percentage control values for this compound against these weeds were not found in the provided search results. Further targeted research would be necessary to populate this table with precise figures.

Experimental Protocols for Efficacy Evaluation

The assessment of a pre-emergence herbicide like this compound requires rigorous experimental design to generate reliable and reproducible data. Both greenhouse bioassays and field trials are crucial in determining its herbicidal spectrum and crop safety.

Greenhouse Bioassay Protocol

Greenhouse bioassays offer a controlled environment to screen for herbicide activity and can be adapted to assess dose-response relationships and resistance.[2][3][4]

Objective: To determine the pre-emergent efficacy of this compound on various weed species.

Materials:

-

This compound (technical grade or formulated product)

-

Seeds of target weed species (e.g., Poa annua, Stellaria media, Chenopodium album)

-

Pots or trays filled with a standardized soil mix

-

Greenhouse with controlled temperature, light, and humidity

-

Calibrated sprayer for herbicide application

-

Drying oven and balance for biomass measurement

Methodology:

-

Pot Preparation: Fill pots with a uniform, sieved soil mix. The amount of soil per pot should be consistent.[2]

-

Herbicide Application: Prepare a stock solution of this compound and create a series of dilutions to test a range of application rates. Apply the herbicide solution evenly to the soil surface of each pot using a calibrated sprayer. A non-treated control is essential for comparison.[2]

-

Seed Sowing: Sow a predetermined number of seeds of the target weed species at a uniform depth in each pot.[2]

-

Incubation: Place the pots in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod). Water the pots as needed, avoiding surface runoff.[2] Randomize the pot placement to minimize environmental variability.

-

Data Collection: After a set period (e.g., 21 days), visually assess weed control using a rating scale (0% = no control, 100% = complete control). Harvest the above-ground biomass, dry it in an oven until a constant weight is achieved, and record the dry weight.[2]

-

Data Analysis: Calculate the percent weed control and the percent reduction in biomass compared to the non-treated control.

Caption: Greenhouse Bioassay Workflow for this compound Efficacy.

Field Trial Protocol

Field trials are essential for evaluating herbicide performance under real-world conditions, considering environmental variables and crop selectivity.[5][6][7]

Objective: To assess the efficacy and crop safety of this compound for pre-emergence weed control in a specific crop.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications is recommended to account for field variability.[5][6]

Plot Size: Plots should be of a sufficient size to allow for representative weed populations and to minimize edge effects (e.g., 2m x 5m).[7]

Treatments:

-

Untreated Control (weedy check)

-

Weed-free Control (manual weeding)

-

This compound at several application rates (e.g., 1x, 2x the recommended rate)

-

Standard commercial herbicide for comparison

Methodology:

-

Site Selection and Preparation: Choose a field with a known history of the target weed species. Prepare the seedbed according to standard agricultural practices for the chosen crop.

-

Herbicide Application: Apply this compound and other herbicide treatments using a calibrated plot sprayer within a few days of sowing the crop, before weed emergence. Ensure uniform application across each plot.

-

Data Collection:

-

Weed Control: At regular intervals (e.g., 3, 6, and 9 weeks after treatment), assess weed control. This can be done by counting the number of individual weed species within randomly placed quadrats in each plot or by visual ratings of percent weed cover.[5]

-

Crop Phytotoxicity: Visually assess crop injury at regular intervals using a scale of 0% (no injury) to 100% (crop death).

-

Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments for weed control, crop phytotoxicity, and yield.

Caption: Field Trial Workflow for this compound Evaluation.

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the mechanism of action of urea herbicides, such as this compound, at the molecular level within the chloroplast.

Caption: this compound's Inhibition of Photosynthetic Electron Transport.

Conclusion

This compound remains a relevant herbicide due to its selective pre-emergence activity against a variety of annual weeds. Its mechanism of action, the inhibition of photosystem II, is a well-understood process that leads to rapid and effective weed control. The provided experimental protocols offer a framework for the continued evaluation of this compound's efficacy and for the development of new herbicidal compounds targeting this critical photosynthetic pathway. Further research to generate robust quantitative data on its performance against a wider range of weed species under diverse environmental conditions will be invaluable for optimizing its use in modern weed management strategies.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aggrowagronomy.com.au [aggrowagronomy.com.au]

- 7. peaceforageseed.ca [peaceforageseed.ca]

Neburon Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon, a substituted phenylurea herbicide, is utilized for pre-emergence control of broadleaf and grassy weeds. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological risk assessment. This technical guide provides an in-depth overview of the current understanding of this compound's degradation pathways, summarizing key quantitative data, and outlining experimental methodologies. The guide also presents visual representations of the degradation processes to facilitate comprehension.

Introduction

This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a selective herbicide primarily absorbed by the roots of emerging weeds. Its persistence and potential for off-site transport are governed by its degradation kinetics in soil and aquatic environments. Understanding the mechanisms of this compound degradation is essential for predicting its environmental behavior, assessing its potential for groundwater contamination, and developing effective remediation strategies. This guide synthesizes the available scientific literature on the biotic and abiotic degradation of this compound in soil and water.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented in Table 1. These properties, including its low water solubility and high octanol-water partition coefficient (Kow), influence its environmental distribution and bioavailability for degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea | |

| CAS Number | 555-37-3 | |

| Molecular Formula | C12H16Cl2N2O | |

| Molecular Weight | 275.17 g/mol | |

| Water Solubility | 4.8 mg/L at 20°C | |

| log Kow | 3.8 | |

| Vapor Pressure | 1.01E-06 mm Hg | |

| Melting Point | 102.5 °C |

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. Microbial activity is considered a primary driver of its dissipation in the soil environment.

Biotic Degradation

Microbial degradation is a significant pathway for the breakdown of phenylurea herbicides in soil. While specific studies on this compound-degrading microbial strains are limited, the degradation of other phenylurea herbicides, such as isoproturon (B30282) and linuron, has been extensively studied and can provide insights into the potential pathways for this compound. The initial and rate-limiting step in the microbial degradation of many phenylurea herbicides is N-demethylation. This is followed by hydrolysis of the urea (B33335) bridge to form 3,4-dichloroaniline, which can be further mineralized.

Potential Biotic Degradation Pathway of this compound: